![molecular formula C20H18ClN3OS B2450257 2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide CAS No. 872688-51-2](/img/structure/B2450257.png)
2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of pyridazin-3 (2H)-one . Pyridazin-3 (2H)-one derivatives have attracted the attention of medicinal chemists due to their diverse pharmacological activities . They are considered an attractive synthetic building block for designing and synthesis of new drugs .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . A series of related compounds were synthesized, characterized, and evaluated for anticonvulsant activity and muscle relaxant activity .Chemical Reactions Analysis
The introduction of a 6-substituted-phenyl group on 4,5-dihydro-3(2H)-pyridazinones skeleton has been shown to enhance cardiovascular effects of this ring system . A variety of 6-phenyl-4,5-dihydro-3(2H)-pyridazinones have been synthesized and examined for hypotensive activity in normotensive rats .科学的研究の応用
Biological and Chemical Properties
Biological Effects of Acetamide Derivatives Acetamide and its derivatives, including N,N-dimethylacetamide and N-methylacetamide, have been extensively studied for their biological effects. These compounds have substantial commercial importance and the biological consequences of exposure have been explored in detail. The biological responses of these chemicals vary qualitatively and quantitatively, with effects reflecting the biology of the material and its usage or proposed usage. Data specific to each chemical have been considered separately, and the environmental toxicology of these materials has expanded significantly over the years (Kennedy, 2001).
Pyridazinone Compounds as COX-2 Inhibitors Pyridazinone compounds like ABT-963 have been identified as potent and selective COX-2 inhibitors, offering therapeutic benefits such as high oral anti-inflammatory potency, improved aqueous solubility, and gastric safety. They are effective in reducing prostaglandin production, edema, nociception, bone loss, and soft tissue destruction, making them potential candidates for treating pain and inflammation associated with arthritis (Asif, 2016).
Antioxidant Capacity of ABTS/PP Decolorization Assay The ABTS/potassium persulfate decolorization assay is widely used for measuring antioxidant capacity. This review delves into the reaction pathways underlying the assay. The analysis showed that certain antioxidants, primarily of phenolic nature, can form coupling adducts with ABTS, contributing to the total antioxidant capacity. The coupling reaction's contribution to the overall antioxidant capacity and the relevance of oxidation products require further elucidation (Ilyasov et al., 2020).
Synthetic Protocols of Pyridazine and Pyridazone Analogues The review summarizes various methods for synthesizing pyridazine and pyridazinone analogues, highlighting their biological activities, especially related to the cardiovascular system. Pyridazine's unique properties and its formation through nucleophilic substitution and conversion into 1-oxide are detailed, providing insights into the potential for creating various pyridazine substitution products (Jakhmola et al., 2016).
Chemical Synthesis and Reactions
Synthetic Organic Chemistry based on N-Ar Axis The review embodies studies related to synthetic organic chemistry based on the N-Ar axis, focusing on the development of chemoselective N-acylation reagents, studies of chiral axes due to acyclic imide-Ar Bond, and the development of a chiral ligand possessing an N-Ar prochiral axis. The synthesized ligands exhibited high selectivity, up to 99% ee, in a standard palladium-catalyzed asymmetric allylic substitution (Kondo & Murakami, 2001).
将来の方向性
特性
IUPAC Name |
2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3OS/c1-13-4-3-5-17(14(13)2)22-19(25)12-26-20-11-10-18(23-24-20)15-6-8-16(21)9-7-15/h3-11H,12H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWRPOOEDBOQOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(cyclopropylmethyl)-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2450175.png)
![N-(4-fluorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2450176.png)
![(2E)-3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B2450177.png)
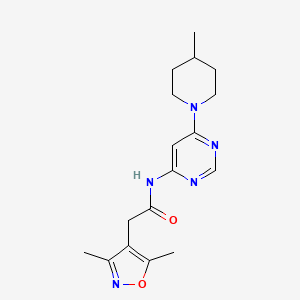
![2-[8-(3,4-dimethylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2450181.png)
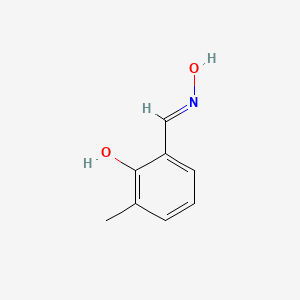
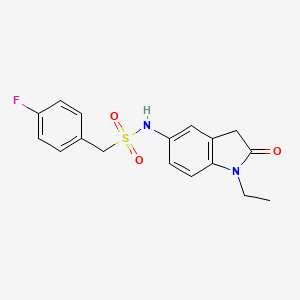
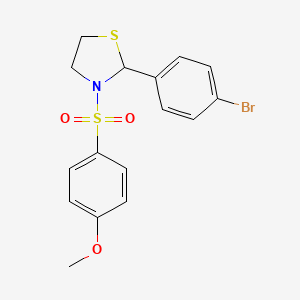
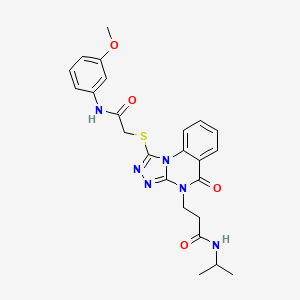
![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2450187.png)
![5-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide](/img/structure/B2450189.png)
![N-(2,4-dimethylphenyl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2450192.png)
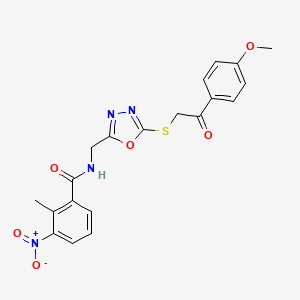
![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide](/img/structure/B2450196.png)